molecular formula C9H12N2O B1596480 N-(4-methylbenzyl)urea CAS No. 54582-34-2

N-(4-methylbenzyl)urea

Cat. No. B1596480
CAS RN: 54582-34-2
M. Wt: 164.2 g/mol
InChI Key: CWQOSUOSPHUYTM-UHFFFAOYSA-N
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Description

N-(4-methylbenzyl)urea is a chemical compound with the molecular formula C9H12N2O . It is used for proteomics research.


Synthesis Analysis

A practically simple, mild, and efficient method has been developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent . This method has been found suitable for gram-scale synthesis of molecules having commercial application in large volumes .


Molecular Structure Analysis

The molecular structure of N-(4-methylbenzyl)urea has been analyzed using FTIR, NMR, and HRMS analytical techniques . The molecular weight of this compound is 164.21 g/mol.


Chemical Reactions Analysis

The most common method for the synthesis of N-substituted ureas involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The desired isocyanate and carbamoyl chloride can be generated by the reaction of the corresponding amine with phosgene .


Physical And Chemical Properties Analysis

N-(4-methylbenzyl)urea is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the retrieved papers.

Scientific Research Applications

Future Directions

The development of resource-efficient and environment-friendly synthetic processes for manufacturing chemicals and intermediates, including N-substituted ureas, is crucial for sustainable industrial development . Future research could focus on improving the synthesis process and exploring the potential applications of N-(4-methylbenzyl)urea in various industries.

Mechanism of Action

Target of Action

N-(4-methylbenzyl)urea is a chemical compound with the molecular formula C9H12N2O Urea derivatives have been studied for their potential in anticancer drug discovery .

Mode of Action

For instance, some urea derivatives are known to act as inhibitors for certain enzymes . The specific interaction of N-(4-methylbenzyl)urea with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Urease, a ubiquitous metalloenzyme, is known to catalyze urea’s decomposition into ammonia and carbamate . It is plausible that N-(4-methylbenzyl)urea, being a urea derivative, might interact with this enzyme and affect related biochemical pathways.

Pharmacokinetics

A four-compartment model has been derived to analyze drug exchange among cerebral capillary plasma, cerebrospinal fluid (csf), and the brain extracellular and intracellular compartments . This model could potentially be applied to study the pharmacokinetics of N-(4-methylbenzyl)urea.

Result of Action

Given the potential of urea derivatives in anticancer drug discovery , it is possible that N-(4-methylbenzyl)urea might have similar effects

properties

IUPAC Name

(4-methylphenyl)methylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-7-2-4-8(5-3-7)6-11-9(10)12/h2-5H,6H2,1H3,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWQOSUOSPHUYTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363301
Record name N-(4-methylbenzyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

54582-34-2
Record name N-(4-methylbenzyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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